2-(2,4-dichlorophenoxy)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}acetohydrazide
Description
The target compound, 2-(2,4-dichlorophenoxy)-N′-{(E)-[4-(dimethylamino)phenyl]methylidene}acetohydrazide, is a hydrazone derivative featuring a 2,4-dichlorophenoxy group and a 4-(dimethylamino)benzylidene moiety. Hydrazones are characterized by the azomethine (–NHN=CH–) linkage, which confers diverse biological activities, including antimicrobial, antifungal, and anticancer properties .
Properties
CAS No. |
2496-39-1 |
|---|---|
Molecular Formula |
C17H17Cl2N3O2 |
Molecular Weight |
366.2 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C17H17Cl2N3O2/c1-22(2)14-6-3-12(4-7-14)10-20-21-17(23)11-24-16-8-5-13(18)9-15(16)19/h3-10H,11H2,1-2H3,(H,21,23)/b20-10+ |
InChI Key |
PSEPXXHEWWMKIK-KEBDBYFISA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/NC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NNC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}acetohydrazide typically involves the reaction of 2,4-dichlorophenoxyacetic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with 4-(dimethylamino)benzaldehyde under acidic or basic conditions to yield the final product. The reaction conditions often include refluxing in ethanol or another suitable solvent to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenoxy)-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous medium.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(2,4-dichlorophenoxy)-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}acetohydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the inhibition or activation of specific biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Structural Variations
Key structural differences among analogues lie in:
- Phenoxy substituents: Chlorine atoms, methyl groups, or hydroxyl groups.
- Methylidene groups : Aromatic, heterocyclic, or substituted phenyl rings.
Table 1: Structural and Physicochemical Comparison
*Calculated based on structural similarity to .
Biological Activity
2-(2,4-Dichlorophenoxy)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}acetohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure
The compound can be described by its structural formula:
This structure features a dichlorophenoxy group, a dimethylamino group, and an acetohydrazide moiety, which contribute to its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against a range of bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis.
- Antitumor Activity : Research indicates that this compound may inhibit tumor cell proliferation by inducing apoptosis in cancer cells. The mechanism likely involves the modulation of signaling pathways related to cell survival and death.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation by inhibiting pro-inflammatory cytokines.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Antitumor | Induction of apoptosis in cancer cells | |
| Anti-inflammatory | Reduction in cytokine levels |
Case Studies
-
Antimicrobial Efficacy :
A study conducted on various bacterial strains demonstrated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported to be significantly lower than those of standard antibiotics, indicating its potential as an alternative antimicrobial agent. -
Antitumor Activity :
In vitro studies on human cancer cell lines revealed that the compound induced apoptosis through the activation of caspase pathways. The results showed a dose-dependent decrease in cell viability, suggesting its effectiveness against specific types of cancer. -
Anti-inflammatory Mechanism :
Experimental models of inflammation indicated that treatment with this compound led to a notable decrease in inflammation markers such as TNF-alpha and IL-6. This suggests that the compound may serve as a therapeutic agent for inflammatory diseases.
Q & A
Basic Question: What synthetic methodologies are recommended for preparing this compound?
Answer:
The compound can be synthesized via hydrazide formation by condensing 2-(2,4-dichlorophenoxy)acetohydrazide with 4-(dimethylamino)benzaldehyde under reflux conditions. Key steps include:
- Reaction Setup : Use ethanol or methanol as solvents, with catalytic acetic acid to facilitate Schiff base formation (E-configuration) .
- Optimization : Maintain a 1:1 molar ratio of hydrazide to aldehyde, reflux for 5–8 hours, and monitor completion via TLC .
- Purification : Recrystallize from ethanol or methanol to obtain high-purity crystals suitable for structural analysis .
Basic Question: Which analytical techniques are critical for structural confirmation?
Answer:
A combination of spectroscopic and crystallographic methods is essential:
- Single-Crystal X-ray Diffraction (SCXRD) : Resolves the E-configuration of the hydrazone bond and intramolecular hydrogen bonding (e.g., N–H⋯O interactions) .
- NMR Spectroscopy : Use H/C NMR to confirm the absence of rotamers (indicative of a rigid structure) and assign substituent positions .
- FT-IR : Identify characteristic bands for C=N (1600–1620 cm) and N–H (3200–3300 cm) .
Advanced Question: How to resolve contradictions between spectroscopic and crystallographic data?
Answer:
Discrepancies (e.g., unexpected NMR splitting vs. SCXRD symmetry) may arise from dynamic effects in solution vs. solid-state rigidity. Mitigation strategies include:
- Variable-Temperature NMR : Probe conformational flexibility by analyzing signal coalescence at elevated temperatures .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., π-π stacking, hydrogen bonding) to explain solid-state stabilization .
- DFT Calculations : Compare optimized gas-phase structures with crystallographic data to identify environmental influences .
Advanced Question: What computational approaches predict reactivity and electronic properties?
Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the hydrazone C=N bond often acts as an electron-deficient region .
- Molecular Electrostatic Potential (MEP) Maps : Visualize charge distribution to guide derivatization strategies (e.g., targeting the 2,4-dichlorophenoxy group for halogen bonding) .
- Molecular Docking : Screen against biological targets (e.g., enzymes) using software like AutoDock Vina to hypothesize mechanisms of action .
Basic Question: How to assess biological activity in vitro?
Answer:
- Antimicrobial Assays : Use broth microdilution (CLSI guidelines) to determine MIC values against Gram-positive/negative bacteria .
- Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .
- Receptor Binding Studies : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) to evaluate CNS activity .
Advanced Question: How to optimize reaction yields for analogs with bulky substituents?
Answer:
- Solvent Selection : Use DMF or DMSO for poorly soluble aldehydes to enhance reactivity .
- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes while maintaining >85% yield .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl) or ionic liquids to stabilize transition states in sterically hindered systems .
Advanced Question: What toxicity considerations apply due to the 2,4-dichlorophenoxy moiety?
Answer:
- Ecotoxicology : Assess environmental persistence via OECD 307 soil degradation studies, given structural similarity to 2,4-D herbicides .
- Cytotoxicity Mechanisms : Evaluate mitochondrial membrane potential disruption using JC-1 dye in mammalian cell lines .
- Metabolic Stability : Perform liver microsome assays (human/rat) to identify rapid degradation pathways (e.g., esterase cleavage) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
